Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

CAS No.: 331281-25-5

Cat. No.: VC2090092

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331281-25-5 |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 |

| Standard InChI Key | ZDAOYEIIJSEFSW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N |

Introduction

Basic Chemical Information

Chemical Identity and Nomenclature

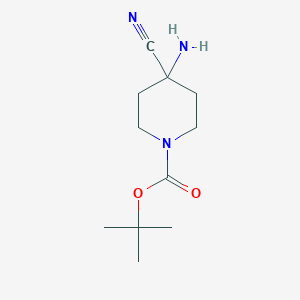

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is identified by the CAS Registry Number 331281-25-5, providing a unique identifier in chemical databases worldwide . The compound is known by several synonyms in scientific literature and commercial catalogs, including 1-BOC-4-amino-4-cyanopiperidine, 1-Boc-4-aminopiperidine-4-carbonitrile, and 4-Amino-4-cyanopiperidine, N1-BOC protected . These alternative names highlight its key structural features: the piperidine ring, the amino and cyano substituents at the 4-position, and the tert-butyloxycarbonyl (BOC) protecting group at the 1-position. The IUPAC name accurately represents its chemical structure and follows standard chemical nomenclature conventions for heterocyclic compounds.

Structural Characteristics and Properties

The molecular formula of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is C11H19N3O2, with a calculated molecular weight of 225.29 g/mol . The compound features a six-membered piperidine ring with three nitrogen atoms in different functional groups: one in the piperidine ring, one in the primary amine group, and one in the cyano group. The tert-butyloxycarbonyl group is attached to the piperidine nitrogen, providing protection for this reactive site. The spatial arrangement of these functional groups contributes to the compound's unique chemical behavior and reactivity profiles in various synthetic applications.

Identifiers and Structural Representations

For computational and database purposes, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate can be represented using several standardized chemical identifiers, as shown in Table 1.

Table 1: Chemical Identifiers for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

| Identifier Type | Value |

|---|---|

| CAS Number | 331281-25-5 |

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| HS Code | 2933399990 |

Physical and Chemical Properties

Physical Characteristics

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate exists as a solid at room temperature, though specific information about its appearance, melting point, and boiling point is limited in the available literature. The compound's physical properties are largely influenced by its molecular structure, particularly the presence of the cyano group, which increases polarity, and the tert-butyloxycarbonyl group, which contributes to lipophilicity. These structural features affect important parameters such as solubility, crystallinity, and thermal stability.

Chemical Reactivity

The chemical reactivity of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is determined by its functional groups. The primary amine group is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The cyano group can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions. The tert-butyloxycarbonyl protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions, making it useful in sequential synthetic operations.

Synthesis Methodologies

Synthetic Approaches

Applications in Organic Synthesis

Role as a Building Block

| Functional Group | Transformation Type | Potential Products |

|---|---|---|

| Cyano Group | Hydrolysis | Carboxylic acid derivatives |

| Cyano Group | Reduction | Primary amine derivatives |

| Amino Group | Acylation | Amide derivatives |

| Amino Group | Alkylation | Secondary/tertiary amine derivatives |

| Boc Group | Acid-catalyzed deprotection | Free piperidine derivatives |

Medicinal Chemistry Applications

Role in Drug Discovery

Piperidine derivatives, including tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, have significant importance in medicinal chemistry and drug discovery. The piperidine scaffold appears in numerous pharmaceutically active compounds and can influence binding to biological targets due to its conformational properties. The compound itself may serve as an intermediate in the synthesis of drug candidates, particularly those requiring a piperidine core with specific substituents. The presence of the cyano group is particularly valuable as it can be transformed into various other functional groups needed in drug molecules.

Chemical Reactivity Studies

Stability Considerations

Understanding the stability profile of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is crucial for its proper handling and use in chemical synthesis. The compound requires storage under inert gas at refrigerated temperatures (2-8°C), indicating potential sensitivity to oxidation or hydrolysis under ambient conditions . The Boc protecting group is known to be stable under neutral and basic conditions but susceptible to cleavage in acidic environments. The cyano group may undergo hydrolysis under harsh conditions, while the primary amine can potentially react with atmospheric carbon dioxide. These stability considerations inform appropriate handling and storage protocols.

Reaction Profile

The reactivity profile of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is defined by the chemical behavior of its functional groups. The compound can participate in various reaction types, including nucleophilic substitution reactions (via the amino group), reduction reactions (targeting the cyano group), and deprotection reactions (involving the Boc group). These transformations allow for the compound's incorporation into more complex structures and its conversion to derivatives with modified properties. The orthogonal reactivity of its functional groups enables selective modifications in multistep synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume